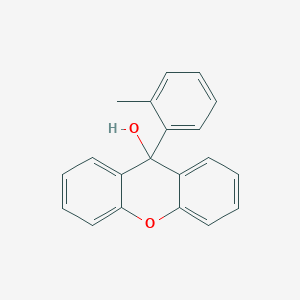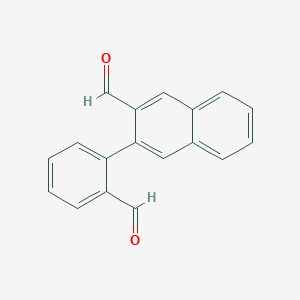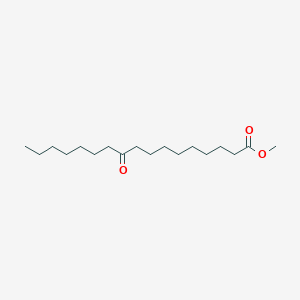
Methyl 10-oxoheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-oxoheptadecanoate is a chemical compound with the molecular formula C18H34O3 It is an ester derived from heptadecanoic acid, featuring a ketone functional group at the 10th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 10-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 10th carbon position.
Another method involves the ozonolysis of alkenes followed by reductive workup. For example, the ozonolysis of a suitable alkene precursor can yield the desired ketone ester after treatment with a reducing agent like zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of heptadecanoic acid methyl ester under mild conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or bases under reflux conditions.
Major Products Formed
Oxidation: Heptadecanedioic acid methyl ester.
Reduction: Methyl 10-hydroxyheptadecanoate.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 10-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of methyl 10-oxoheptadecanoate involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-oxooctadecanoate: Similar structure but with an additional carbon atom.
Methyl 9-oxoheptadecanoate: Ketone group at the 9th carbon position.
Methyl 10-hydroxyheptadecanoate: Hydroxyl group instead of a ketone at the 10th position.
Uniqueness
Methyl 10-oxoheptadecanoate is unique due to its specific ketone positioning, which imparts distinct reactivity and properties. This makes it valuable in targeted synthetic applications and research studies where precise functional group placement is crucial.
Propiedades
Número CAS |
673-78-9 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
methyl 10-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
Clave InChI |
WBCRXJHUECWESJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

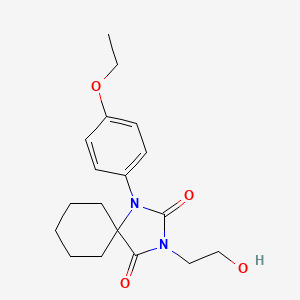
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
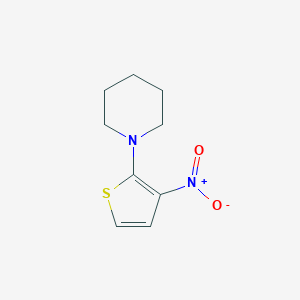
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
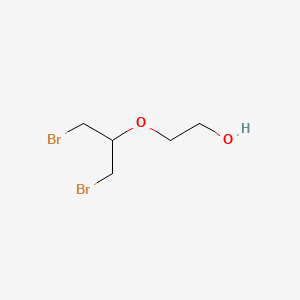
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
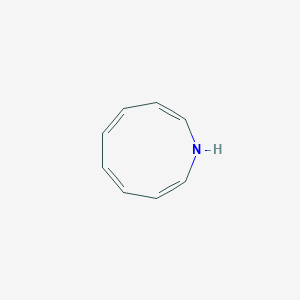
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
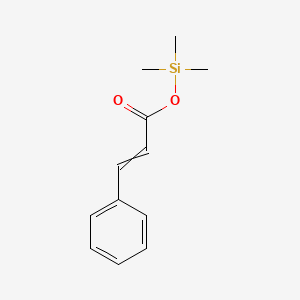
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
